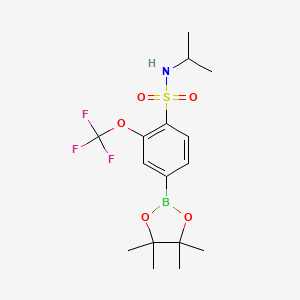![molecular formula C15H23N3O2 B13713257 2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13713257.png)
2-Boc-N,6,7-trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the code “MFCD32690937” is a chemical substance with specific properties and applications. It is important in various fields of scientific research and industrial applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32690937” involves several synthetic routes. One common method includes the reaction of specific precursor chemicals under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of “MFCD32690937” is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing the reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
“MFCD32690937” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the use of reducing agents to convert “MFCD32690937” into its reduced form.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving “MFCD32690937” typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed
The major products formed from the reactions of “MFCD32690937” depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Wissenschaftliche Forschungsanwendungen
“MFCD32690937” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: “MFCD32690937” is used in the production of various industrial products and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which “MFCD32690937” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions are studied using various biochemical and molecular biology techniques to understand the underlying mechanisms.
Eigenschaften
Molekularformel |
C15H23N3O2 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
tert-butyl 6,7-dimethyl-4-(methylamino)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-9-10(2)17-13(16-6)12-8-18(7-11(9)12)14(19)20-15(3,4)5/h7-8H2,1-6H3,(H,16,17) |
InChI-Schlüssel |
PLCJEGOUVJVNBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C2=C1CN(C2)C(=O)OC(C)(C)C)NC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


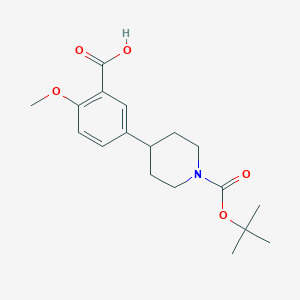
![Ethyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13713195.png)
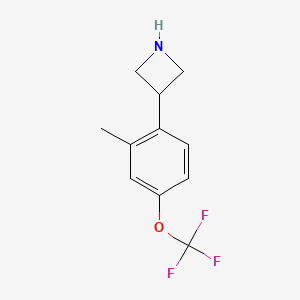
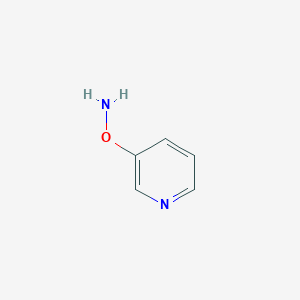
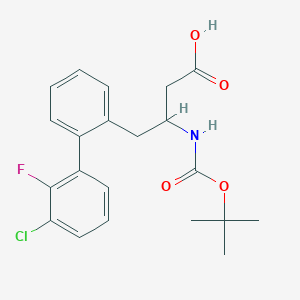
![Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)
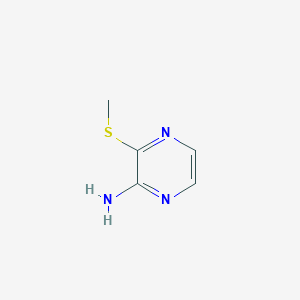
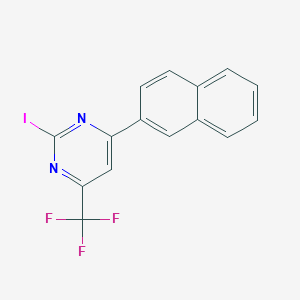
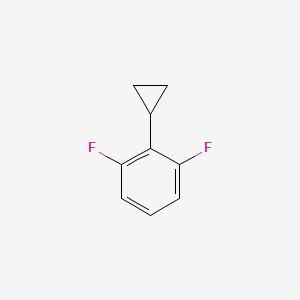
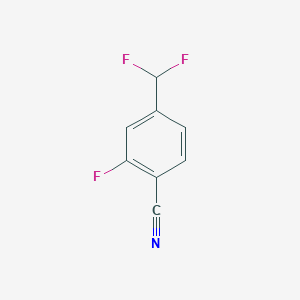
![(3S,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13713236.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B13713243.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonyl Chloride](/img/structure/B13713245.png)
